Product packaging for (-)-Esermethole(Cat. No.:)

(-)-Esermethole

Cat. No.: B1210345
M. Wt: 232.32 g/mol
InChI Key: WKJDLYATGMSVOQ-UHFFFAOYSA-N
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Description

(-)-Esermethole is a chiral indole alkaloid intermediate of significant interest in organic synthesis and medicinal chemistry research. Its structure serves as a pivotal precursor in the total synthesis of more complex, biologically active natural products, most notably the acetylcholinesterase inhibitor physostigmine . Research applications often exploit advanced synthetic methodologies, such as palladium-catalyzed enantioselective domino Heck-cyanation sequences, to construct its core framework . This compound is provided exclusively For Research Use Only (RUO). It is intended solely for laboratory research applications and is not intended for use in diagnostic procedures, therapeutic applications, or for any form of human or animal use . RUO products, such as this one, are not subject to the rigorous evaluation for performance characteristics that is required for in vitro diagnostic (IVD) medical devices . Researchers are responsible for ensuring compliance with all applicable regulations and institutional guidelines when handling this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N2O B1210345 (-)-Esermethole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-14-7-8-15(2)13(14)16(3)12-6-5-10(17-4)9-11(12)14/h5-6,9,13H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJDLYATGMSVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Properties and Structural Data

The specific chemical and physical properties of (-)-Esermethole are essential for its handling, synthesis, and characterization in research settings.

Data Tables

Table 1: Key Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number65166-97-4 mycafe24.comnih.govbiosynth.comchemspider.com
Molecular FormulaC₁₄H₂₀N₂O mycafe24.comnih.gov
Molecular Weight232.32 g/mol mycafe24.comnih.gov
IUPAC Name(3aR,8bS)-7-methoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole nih.gov
AppearanceDark Red to Very Dark Brown Solid mycafe24.com
Melting Point44 – 51°C mycafe24.com
SolubilityChloroform (Slightly), Methanol (Slightly) mycafe24.com

Table 2: Structural Comparison: this compound vs. Physostigmine (B191203)

FeatureThis compoundPhysostigmineSource
Molecular FormulaC₁₄H₂₀N₂OC₁₅H₂₁N₃O₂ mycafe24.comnist.govnih.gov
Core StructureHexahydropyrrolo[2,3-b]indole (HPI)Hexahydropyrrolo[2,3-b]indole (HPI) rsc.orgsemanticscholar.org
Key Functional GroupMethoxy (B1213986) group at C5Hydroxyl group at C5, esterified with methylcarbamate
Biological RoleSynthetic intermediate; research targetReversible cholinesterase inhibitor wikipedia.orgmycafe24.comdrugbank.comscbt.com
RelationPrecursor to PhysostigmineDerived from this compound via chemical modification

Compound List

Total Synthesis Approaches

The total synthesis of esermethole (B191207) has been achieved through both racemic and enantioselective strategies. These approaches have evolved from classical methods to more sophisticated and efficient catalytic systems, providing access to this important alkaloid and its analogues.

Racemic Total Syntheses

Early synthetic efforts toward esermethole resulted in the formation of a racemic mixture, which contains equal amounts of the (-) and (+) enantiomers. These syntheses were crucial in establishing viable routes to the core structure and often involved multi-step sequences.

A notable racemic synthesis involves an intramolecular carbamoylketene-alkene [2+2] cycloaddition as a key step to construct the carbon framework. researchgate.net Another approach describes a palladium-mediated sequential arylation-allylation of o-bromoanilides, which efficiently builds the oxindole (B195798) core bearing the required quaternary carbon center. rsc.orgsci-hub.st This method utilizes the cost-effective ligand triphenylphosphine (B44618). rsc.org More recently, a phosphine-catalyzed allylic alkylation of (hetero)aryl alkynes with various carbon nucleophiles has been developed, offering a highly atom-economical and scalable route to (±)-esermethole. acs.orgacs.orgnih.gov This method has been shown to be compatible with a wide range of substrates. acs.orgacs.org

The pioneering total synthesis of racemic physostigmine by Julian and Pikl in 1935 laid the groundwork for many subsequent syntheses of related alkaloids, including esermethole. acs.org These early routes, while groundbreaking, often required tedious separation of intermediates. semanticscholar.org

Enantioselective Total Syntheses

The demand for enantiomerically pure this compound for pharmaceutical applications has driven the development of various enantioselective synthetic strategies. These methods aim to control the stereochemistry at the critical C3a position, producing the desired enantiomer in high excess.

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of this compound, offering efficient and elegant solutions.

Palladium-catalyzed domino Heck-cyanation: A significant advancement in this area is the development of a palladium-catalyzed enantioselective domino Heck-cyanation sequence. nih.govepfl.ch This process utilizes a chiral phosphine (B1218219) ligand, (S)-DIFLUORPHOS, to induce asymmetry, achieving an enantiomeric excess (ee) of up to 79% for the resulting oxindole intermediate. nih.govepfl.ch This domino reaction efficiently constructs the functionalized 3-alkyl-3-cyanomethyl-2-oxindole core. nih.gov The reaction involves the intramolecular carbopalladation of an N-aryl acrylamide (B121943) followed by intermolecular trapping of the resulting σ-C(sp3)-Pd complex. nih.gov

Phosphine-catalyzed allylic alkylation: While a phosphine-catalyzed allylic alkylation has been successfully employed for the racemic synthesis of esermethole, its application in an asymmetric fashion presents an ongoing area of research. acs.orgacs.orgnih.gov The development of chiral phosphine catalysts for this transformation could provide a direct and highly efficient route to enantiomerically enriched esermethole.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy has been effectively applied to the synthesis of this compound.

One approach utilizes pseudoephenamine as a chiral auxiliary, which has shown remarkable stereocontrol in alkylation reactions, particularly in the formation of quaternary carbon centers. nih.gov Amides derived from pseudoephenamine often exhibit high crystallinity, facilitating purification. nih.gov The use of chiral oxazolidinones, introduced by Evans, is another prominent example of this strategy, enabling the stereoselective synthesis of complex molecules. wikipedia.org

Asymmetric resolution involves the separation of a racemic mixture into its individual enantiomers. This can be achieved through various methods, with chemical resolution using optically active acids being a common approach. bsu.edu.az

In the context of this compound synthesis, a key intermediate, 1,3-dimethyl-3-(2-aminoethyl)-5-methoxyoxindole, has been successfully resolved using optically active tartaric acids. epa.gov This method allows for the separation of the enantiomers, and subsequent conversion of the desired enantiomer to this compound with an enantiomeric excess greater than 99.5%. epa.gov Another resolution method involves the use of brucine (B1667951) to resolve a racemic oxindoleacetic acid intermediate, which is then converted to this compound. semanticscholar.org This classical approach, while effective, can be tedious. semanticscholar.org The development of efficient resolution techniques has been crucial for obtaining enantiomerically pure material from racemic syntheses. epa.govgoogle.com

The direct enantioselective alkylation of an oxindole precursor represents a highly convergent and attractive strategy for the synthesis of this compound. These methods typically employ a chiral catalyst to control the approach of the electrophile to the prochiral enolate.

A notable example is the asymmetric alkylation of an oxindole with chloroacetonitrile (B46850) in the presence of a chiral phase-transfer catalyst. semanticscholar.orggoogle.com This reaction can be tuned to produce either enantiomer of the alkylated oxindole in excess, depending on the choice of the cinchona alkaloid-derived catalyst. google.com While this method can achieve high chemical yields, the initial enantiomeric excess may require further enrichment. semanticscholar.org Another approach involves the Michael addition of oxindoles to nitroolefins catalyzed by a thiourea (B124793) catalyst, which has been applied to a formal synthesis of (+)-esermethole. organic-chemistry.org

MethodCatalyst/AuxiliaryKey IntermediateEnantiomeric Excess (ee)
Asymmetric Catalysis
Pd-catalyzed domino Heck-cyanation(S)-DIFLUORPHOS3-alkyl-3-cyanomethyl-2-oxindoleup to 79% nih.govepfl.ch
Asymmetric Resolution
Chemical resolutionOptically active tartaric acids1,3-dimethyl-3-(2-aminoethyl)-5-methoxyoxindole>99.5% epa.gov
Chemical resolutionBrucine(3S)-1,3-Dimethyl-5-methoxyoxindole-3-acetic acidOptically pure semanticscholar.org
Enantioselective Alkylation
Phase-transfer catalysisChiral cinchoninium/quinidinium compounds5-alkoxy-substituted 1,3-dimethyl-2-oxo-1H-indole-3-acetonitriles70-90% google.com
Organocatalysis (Michael Addition)Takamoto's thiourea catalystOxindole-nitroolefin adductup to 99% organic-chemistry.org
Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in the asymmetric synthesis of complex molecules, including the pyrrolidinoindoline alkaloid this compound. These methods utilize small organic molecules as catalysts, offering an alternative to traditional metal-based catalysts and enabling novel reaction pathways with high stereoselectivity.

A notable organocatalytic strategy for the synthesis of the esermethole core involves the Michael addition of an oxindole to a nitroolefin. organic-chemistry.org Research by Barbas and colleagues demonstrated that thiourea-based catalysts, such as Takamoto's catalyst, can facilitate this reaction with high enantioselectivity and good diastereoselectivity. organic-chemistry.org This key step establishes the critical quaternary stereocenter at the C3 position of the oxindole. organic-chemistry.org The reaction proceeds by activating the nitroolefin towards nucleophilic attack by the oxindole enolate, with the chiral catalyst directing the stereochemical outcome. Following the Michael addition, a reductive cyclization of the nitro group, after carbamoylation, completes the pyrrolidinoindoline ring system to yield esermethole. organic-chemistry.org

Another significant organocatalytic approach is the aza-Friedel–Crafts alkylation of indoles with α-amidoacrylates. This method has been developed to synthesize α-quaternary amino acid derivatives, which are valuable precursors for various alkaloids. uniurb.it The reaction is typically catalyzed by a chiral Brønsted acid or a Lewis acid, which activates the α-amidoacrylate for nucleophilic attack by the indole (B1671886). This strategy provides a direct and efficient route to constructing the indole framework with a quaternary center, a key structural feature of esermethole. uniurb.it

Furthermore, iminium catalysis has been successfully applied in the synthesis of related alkaloid structures. unige.ch This approach involves the activation of α,β-unsaturated aldehydes or ketones by a chiral amine catalyst to form a transient iminium ion. unige.ch The iminium ion then undergoes a nucleophilic attack, for instance, by an indole, leading to the formation of a new carbon-carbon bond with high stereocontrol. While not a direct synthesis of esermethole itself, this methodology highlights the versatility of organocatalysis in constructing the core structural motifs found in this class of alkaloids. unige.ch

The following table summarizes key organocatalytic approaches relevant to the synthesis of the esermethole scaffold:

Catalyst Type Key Reaction Substrates Significance Reference
Thiourea-basedMichael AdditionOxindole, NitroolefinsHigh enantioselectivity in forming the C3 quaternary center. organic-chemistry.org
Chiral Brønsted/Lewis Acidaza-Friedel–Crafts AlkylationIndoles, α-AmidoacrylatesDirect formation of α-quaternary amino acid derivatives. uniurb.it
Chiral Amine (Imidazolidinone)Iminium CatalysisIndole, AcroleinStereocontrolled formation of bridged quaternary stereocenters. unige.ch

Key Reaction Strategies in this compound Synthesis

The construction of the sterically congested tricyclic core of this compound, featuring an all-carbon quaternary center, has prompted the development of various ingenious synthetic strategies. These approaches often rely on powerful bond-forming reactions that can efficiently assemble the complex architecture of the molecule.

Intramolecular Cycloaddition Reactions (e.g., Carbamoylketene-Alkene [2+2] cycloaddition)

A notable strategy for the synthesis of the esermethole framework involves an intramolecular [2+2] cycloaddition of a carbamoylketene with an alkene. researchgate.netclockss.org This approach, developed by Shishido and coworkers, provides a powerful method for constructing the cyclobutane (B1203170) ring, which serves as a key intermediate. organic-chemistry.org The carbamoylketene is generated in situ and undergoes a cycloaddition with a tethered alkene to form a tricyclic cyclobutanone (B123998) derivative. researchgate.netclockss.org

This methodology has been successfully applied to the synthesis of (±)-esermethole. researchgate.netclockss.org More recently, a highly diastereoselective version of this intramolecular carbamoylketene/alkene [2+2] cycloaddition has been developed, enabling the enantioselective synthesis of this compound. nih.gov The stereochemical outcome of the cycloaddition is crucial for establishing the correct relative stereochemistry of the final product. Following the cycloaddition, the resulting cyclobutane is subjected to further transformations, such as a nitrone-mediated ring expansion, to construct the five-membered pyrrolidine (B122466) ring of the esermethole core. researchgate.netclockss.org

Palladium-Mediated Reactions (e.g., Sequential arylation-allylation, Cascade cyclizations)

Palladium-catalyzed reactions have proven to be highly effective in the synthesis of esermethole and its analogues. sci-hub.strsc.orgrsc.org A key strategy involves a palladium-mediated sequential intramolecular arylation followed by an allylation of o-bromoanilides. sci-hub.strsc.orgrsc.org This one-pot transformation efficiently constructs the oxindole core bearing the crucial all-carbon quaternary center at the C3 position. sci-hub.strsc.orgrsc.org The reaction proceeds through the oxidative addition of palladium(0) to the aryl bromide, followed by intramolecular carbopalladation and subsequent allylation. The use of triphenylphosphine as a ligand has been shown to be effective and cost-efficient for this process. sci-hub.strsc.org

Palladium-catalyzed cascade cyclizations represent another powerful approach. rsc.orgrsc.org These reactions allow for the rapid assembly of polycyclic scaffolds from simpler starting materials in a single operation. rsc.orgrsc.org For instance, a palladium-catalyzed domino Heck-cyanation process has been developed to synthesize 3-cyanomethyl oxindoles, which are versatile intermediates. Furthermore, palladium-catalyzed cascade reactions involving the oxidative convergent assembly of anilines and 3-butenoic acid have been shown to construct fused tetracyclic systems, demonstrating the potential of this strategy for building complex heterocyclic frameworks. nih.gov

Fischer Indole Synthesis Variants

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system. wikipedia.org While the traditional Fischer indole synthesis involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions, several variants have been developed and applied to the synthesis of complex alkaloids. wikipedia.orgorganic-chemistry.org

In the context of esermethole, an "interrupted" Fischer indolization has been utilized to construct the pyrrolidinoindoline core. acs.org This modified approach allows for the formation of the tricyclic system in a controlled manner. Isotopic labeling studies have confirmed that the aryl nitrogen of the starting phenylhydrazine is incorporated into the final indole product. wikipedia.org

A significant advancement is the Buchwald modification, which employs a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to effect the Fischer indole synthesis. wikipedia.org This method expands the scope of the reaction and provides a milder alternative to the often harsh acidic conditions of the classic procedure. The application of these variants allows for the strategic construction of the indole portion of the esermethole molecule from readily available starting materials. ub.edu

Reductive Cyclization Approaches

Reductive cyclization represents a key strategy in the synthesis of the hexahydropyrrolo[2,3-b]indole ring system of esermethole. organic-chemistry.orgub.edu This approach is often employed in the final steps of the synthesis to close the pyrrolidine ring.

In a prominent example, the synthesis of esermethole by Barbas and colleagues utilizes a reductive cyclization of a nitro group. organic-chemistry.org Following the organocatalytic Michael addition to form the quaternary center, the nitro group is reduced to an amine, which then undergoes intramolecular cyclization onto a suitable electrophile, such as a carbamate (B1207046), to complete the tricyclic core. organic-chemistry.org

Another approach involves the reductive cyclization of an oxindole intermediate. sci-hub.st After constructing the oxindole with the quaternary center via palladium-mediated reactions, the double bond of an allyl group can be oxidatively cleaved, and the resulting aldehyde can undergo reductive amination and cyclization to furnish the esermethole skeleton. sci-hub.st Nickel-catalyzed reductive cyclization strategies have also been explored for the construction of related frameworks, highlighting the versatility of this approach. researchgate.net

Ring Expansion Methodologies (e.g., Nitrone-mediated)

Ring expansion methodologies provide an alternative and elegant approach to constructing the seven-membered azepane ring system, though more commonly applied to the formation of the pyrrolidinoindoline core in esermethole synthesis from a four-membered ring intermediate. nih.govwhiterose.ac.uknih.gov

A significant example is the nitrone-mediated regioselective ring expansion used in conjunction with the intramolecular carbamoylketene-alkene [2+2] cycloaddition. researchgate.netclockss.org After the formation of the cyclobutanone intermediate, it is converted into a nitrone. Subsequent rearrangement of the nitrone leads to the expansion of the four-membered ring to the five-membered γ-lactam of the pyrroloindoline core. researchgate.netclockss.org This sequence has been successfully employed in the total synthesis of (±)-esermethole, demonstrating the utility of this strategy for constructing the basic carbon framework of the target molecule. researchgate.netclockss.orgresearchgate.net This approach offers a unique disconnection for the esermethole skeleton.

The following table provides an overview of the key reaction strategies discussed:

Strategy Key Reaction Starting Materials/Intermediates Significance References
Intramolecular CycloadditionCarbamoylketene-Alkene [2+2] Cycloaddition2-Alkenylaniline derivativesForms a key cyclobutanone intermediate for ring expansion. researchgate.netclockss.orgorganic-chemistry.orgnih.gov
Palladium-Mediated ReactionsSequential Arylation-Allylationo-BromoanilidesEfficiently constructs the C3-quaternary oxindole core. sci-hub.strsc.orgrsc.org
Fischer Indole SynthesisInterrupted Fischer IndolizationPhenylhydrazines, Aldehydes/KetonesClassic and versatile method for indole ring formation. wikipedia.orgacs.orgub.edu
Reductive CyclizationReduction of Nitro Group/Reductive AminationNitro-containing intermediates, OxindolesKey step for final pyrrolidine ring closure. organic-chemistry.orgsci-hub.stub.eduresearchgate.net
Ring ExpansionNitrone-Mediated Ring ExpansionCyclobutanone intermediatesUnique approach to form the pyrrolidinoindoline core. researchgate.netclockss.orgresearchgate.net

Biomimetic Cascade Strategies to Pyrroloindolines

Biomimetic synthesis attempts to replicate nature's strategies for constructing complex molecules. In the context of pyrroloindoline alkaloids, these strategies often commence with derivatives of tryptophan or tryptamine (B22526), which are the natural precursors. exeter.ac.uksemanticscholar.org The biosynthesis of the hexahydropyrrolo[2,3-b]indole core, the foundational structure of this compound, is believed to involve the reaction of L-tryptophan with an electrophilic species like dimethylallyl pyrophosphate (DMAPP). semanticscholar.org This initial step is followed by a cascade of reactions, including an intramolecular cyclization, to form the characteristic tricyclic ring system. exeter.ac.uksemanticscholar.org

Synthetic chemists have adopted this logic to develop efficient cascade reactions. A common biomimetic approach involves the C3-functionalization of an indole nucleus, which activates the molecule for a subsequent cyclization onto the indole nitrogen (N1). exeter.ac.uk This cascade process, which forms multiple bonds in a single operation, provides a powerful and atom-economical route to the pyrroloindoline scaffold. Such strategies are prized for their ability to rapidly assemble the core structure of alkaloids like this compound from relatively simple starting materials, mimicking the efficiency of biological pathways. chim.itthieme-connect.de For instance, the synthesis of (±)-Flustramine C has been achieved through a biomimetic oxidation that triggers a selective rearrangement and cyclization cascade. ub.edu

Oxidative Cyclization in Synthesis

Oxidative cyclization represents a key transformation in the synthesis of many natural products, including pyrroloindoline alkaloids. nih.gov This method involves the oxidation of a precursor, typically a tryptamine derivative, to generate a reactive intermediate that spontaneously cyclizes to form the hexahydropyrrolo[2,3-b]indole ring system. syr.eduresearchgate.net These reactions can introduce significant structural complexity in a single step. nih.gov

Several reagents and conditions have been developed to effect this transformation. One notable method employs hypervalent iodine reagents or specific aminoxyl radicals like Bobbitt's Salt (4-acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate) to oxidize N-protected tryptamines. syr.edu This oxidation generates an intermediate that cyclizes to yield C3a-oxygenated pyrroloindolines, which are advanced precursors to various alkaloids. syr.edu Mechanistically, these reactions can proceed through different pathways, including the generation of a radical intermediate that adds intramolecularly to an electron-rich part of the molecule. nih.gov Other approaches involve the direct intramolecular oxidative coupling of C-H bonds, for example, between an aryl C(sp²)-H and an alkyl C(sp³)-H, to construct the oxindole core, which can then be converted to the pyrroloindoline structure of esermethole. sci-hub.stcapes.gov.br

Precursor Role in the Synthesis of Related Alkaloids

This compound is not only a target of synthetic efforts but also a valuable intermediate in the synthesis of other biologically significant alkaloids. Its stable tricyclic core serves as a reliable platform for further chemical elaboration.

Conversion to Physostigmine

This compound is widely recognized as the penultimate precursor in many total syntheses of (-)-physostigmine. clockss.orgacs.org The conversion is a well-established and efficient two-step process that transforms the methyl ether group of esermethole into the methylcarbamate moiety characteristic of physostigmine. acs.org

The first step involves the demethylation of the C5-methoxy group of this compound to yield the corresponding phenol, (-)-eseroline. semanticscholar.org This ether cleavage is typically accomplished using a strong Lewis acid, with boron tribromide (BBr₃) being a commonly used reagent. The resulting (-)-eseroline is then treated with methyl isocyanate (CH₃NCO) in the second step. This reaction effects the carbamoylation of the phenolic hydroxyl group, furnishing the final product, (-)-physostigmine. acs.orgacs.orgorganic-chemistry.org This reliable two-step sequence is a cornerstone in the synthesis of physostigmine and its analogues. ub.educlockss.org

StepStarting MaterialKey Reagent(s)ProductTransformation
1This compoundBoron tribromide (BBr₃)(-)-EserolineO-Demethylation
2(-)-EserolineMethyl isocyanate (CH₃NCO)(-)-PhysostigmineCarbamoylation

Utility in the Synthesis of Other Pyrroloindoline Alkaloids

The synthetic value of this compound extends beyond its role as a precursor to physostigmine. The hexahydropyrrolo[2,3-b]indole framework of esermethole is a common structural motif in a wide range of alkaloids. sci-hub.strsc.org Therefore, synthetic routes developed for esermethole can often be adapted to produce various analogues and other related natural products. sci-hub.strsc.org

For example, synthetic strategies that lead to this compound can be modified to produce C-ring oxygenated analogues like (-)-physovenine. ub.edusemanticscholar.org By starting with appropriately substituted precursors or intercepting the synthesis at a key intermediate, chemists can diverge from the path to esermethole to access other members of the pyrroloindoline family. ub.edu This highlights this compound's role as a key structural template, demonstrating the flexibility and utility of its synthetic pathways for creating a diverse library of natural products and related compounds. sci-hub.strsc.org

Proposed Biogenetic Routes to Pyrroloindoline Alkaloids

The biosynthesis of all indole alkaloids, including the pyrroloindoline family, originates from the amino acid tryptophan wikipedia.orgrsc.orgnih.govnih.gov. Tryptophan serves as the fundamental building block, undergoing various enzymatic modifications to form the complex tricyclic structures characteristic of these natural products semanticscholar.orgchim.it.

A common initial step in indole alkaloid biosynthesis involves the decarboxylation of tryptophan to yield tryptamine wikipedia.orgnih.gov. Pyrrolo-indole alkaloids, in general, are described as derivatives of tryptamine, formed through methylation of the indole nucleus at the C3 position, followed by nucleophilic addition at the C2 carbon, which closes the ethylamino group into a ring wikipedia.org. For more complex structures like hexahydropyrrolo[2,3-b]indoline alkaloids, the pathway is proposed to involve the prenylation of L-tryptophan with 3,3-dimethylallyl pyrophosphate (DMAPP), leading to the formation of an iminium ion intermediate. This intermediate then undergoes cyclization to construct the core hexahydropyrrolo[2,3-b]indoline skeleton semanticscholar.org. In the context of polypyrroloindolines, biosynthesis is thought to proceed via the oxidative coupling of tryptamine monomers princeton.edu.

Electrophilic attack on the indole ring, particularly at the C3 position, is a recurrent theme in these pathways, generating iminium ions that can subsequently undergo intramolecular nucleophilic addition, often at C2, to form fused indoline (B122111) systems nih.govchim.it.

Enzymatic Transformations and Methyltransferases in Relation to the Esermethole Scaffold

Enzymatic transformations are pivotal in the precise construction of complex natural products like pyrroloindoline alkaloids. Among these, methyltransferases play a crucial role in introducing chirality and specific functional groups. S-Adenosylmethionine (SAM)-dependent methyltransferases are particularly important for the stereo- and regioselective methylation at the C3 position of indole rings, a key step in generating the pyrroloindole moiety researchgate.netresearchgate.net.

A notable example is PsmD, a SAM-dependent methyltransferase isolated from Streptomyces griseofuscus, which has been identified as a critical enzyme in the biosynthesis of physostigmine researchgate.net. The biochemical properties and substrate specificity of PsmD have been extensively studied, providing insights into its catalytic mechanism researchgate.netresearchgate.net. The methylation activity of such enzymes is responsible for establishing the chiral center found in many natural pyrroloindoline derivatives researchgate.net. Beyond methylation, other enzymes are involved in the broader biosynthesis of pyrroloindoline-containing natural products. For instance, in the biosynthesis of crocagins, enzymes such as CgnB, CgnC, and CgnE collaborate to cyclize a peptide precursor into the pyrroloindoline scaffold, with CgnL responsible for subsequent N-methylation nih.govbiosciencetoday.co.ukresearchgate.net.

Enzyme NameClass/TypeRole in Pyrroloindoline BiosynthesisSource Organism (if specified)
PsmDSAM-dependent MethyltransferaseStereo- and regioselective C3 methylation of indole derivativesStreptomyces griseofuscus
CgnB, CgnC, CgnEProtein/Enzyme complexHeterocyclization of peptide precursor to pyrroloindoline scaffoldChondromyces crocatus
CgnLMethyltransferaseN-methylation of pyrroloindoline core scaffoldChondromyces crocatus

Intermediacy of this compound in Natural Product Biosynthesis

This compound is recognized primarily as a significant synthetic intermediate and analogue of the natural product physostigmine semanticscholar.org. Research indicates that this compound and its close relative (-)-eseroline can be obtained through the hydrolysis of physostigmine itself semanticscholar.org. This relationship suggests that this compound may function more as a derivative or a degradation product of physostigmine, rather than a direct intermediate in the biosynthesis of other complex natural products.

However, the hexahydropyrrolo[2,3-b]indole ring system, which this compound represents, is a prevalent and crucial structural motif in a wide array of natural products rsc.orgnih.govsemanticscholar.orgchim.itnih.govacs.orgrsc.org. Its presence underscores the importance of this scaffold in natural product chemistry and serves as a foundational unit for more elaborate molecular architectures. While direct evidence of this compound acting as a biosynthetic intermediate towards other natural products is limited in the reviewed literature, its structural significance and its role as a synthetic precursor highlight its importance in accessing and understanding this class of alkaloids.

Non-Biomimetic Synthetic Approaches Inspired by Biosynthesis

The intricate structures and potent bioactivities of pyrroloindoline alkaloids, exemplified by physostigmine, have spurred considerable efforts in synthetic chemistry. Many synthetic strategies are "inspired by biosynthesis" in that they aim to replicate the complexity and stereochemistry found in nature, but they often employ non-biomimetic chemical reactions and reagents semanticscholar.orgkyoto-u.ac.jp.

Several sophisticated synthetic routes have been developed to access this compound and its analogues, often focusing on the construction of the characteristic quaternary stereocenter at the C3a position. These approaches leverage advanced catalytic methods:

Palladium-Mediated Strategies: Palladium-catalyzed sequential arylation-allylation of o-bromoanilides provides a flexible route to oxindoles bearing the crucial quaternary center, which then serve as precursors for this compound rsc.orgsci-hub.strsc.org.

Asymmetric Catalysis: A variety of catalytic systems have been employed to achieve high enantioselectivity. These include copper-catalyzed vinylation and cyclization semanticscholar.org, nickel-catalyzed intramolecular arylcyanation semanticscholar.org, asymmetric Heck cyclization semanticscholar.org, and thiourea-catalyzed Michael additions to nitroolefins organic-chemistry.orgaalto.firesearchgate.net.

Cycloaddition and Rearrangement Reactions: Intramolecular ketene (B1206846) [2+2] cycloadditions followed by nitrone-mediated ring expansions have also been utilized to construct the carbon framework of this compound researchgate.net.

Organocatalysis and Electrochemistry: Modern synthetic chemistry also employs organocatalysis for enantioselective transformations aalto.fi and electrochemical methods for the synthesis of labeled pyrroloindoline alkaloids nih.gov.

These non-biomimetic approaches, while diverging from natural pathways, are guided by the structural challenges and biological relevance presented by the natural products, enabling efficient and stereocontrolled access to this compound and its derivatives.

Synthetic StrategyKey Transformation / Catalyst TypeInspiration/GoalReference(s)
Sequential Arylation–AllylationPalladium-catalyzed arylation–allylation of o-bromoanilidesConstruction of oxindoles with quaternary centers for alkaloid synthesis rsc.orgsci-hub.strsc.org
Asymmetric Michael AdditionThiourea-catalyzed addition of oxindoles to nitroolefinsEnantioselective synthesis of key intermediates, formal synthesis of physostigmine organic-chemistry.orgaalto.firesearchgate.net
Intramolecular Ketene [2+2] CycloadditionCycloaddition followed by nitrone-mediated ring expansionConstruction of the basic carbon framework of this compound researchgate.net
Copper-Catalyzed VinylationCu(I)-catalyzed vinylation–cyclizationConstruction of oxindoles with quaternary centers semanticscholar.org
Nickel-Catalyzed ArylcyanationNi/AlMe2Cl-catalyzed intramolecular arylcyanationEnantioselective synthesis of indoline derivatives semanticscholar.org
Asymmetric Heck CyclizationPalladium-catalyzed asymmetric Heck cyclizationFormation of the pyrrolo[2,3-b]indole (B14758588) core semanticscholar.org
Electrochemical SynthesisElectro-reductive C-X cleavage of Freon-type methanesSynthesis of labeled pyrroloindoline alkaloids nih.gov
Alkyne-Based StrategiesAlkyne chemistry for core structure constructionNon-biomimetic approach to indole alkaloid synthesis kyoto-u.ac.jp

:

this compound

Tryptophan

Tryptamine

Physostigmine

(-)-Eseroline

(-)-Physovenine

3,3-dimethylallyl pyrophosphate (DMAPP)

Secologanin

Strictosidine

Crocagins

CgnA, CgnB, CgnC, CgnD, CgnE, CgnL

Naseseazine

Dibrevianamide

(-)-Ditryptophenaline

Ardeemin

Acetylaszonalenin

Drimentine

Voacafricine A

Voacafricine B

19-epi-voacristine

4,20-didehydro-voacangine

Lycoposerramine Z

Goniomitine

Grandisine

Reserpine

Convolutamydine E

Flustramine B

Deoxyeseroline

Naphthomevalin

Merochlorin

Mcl24

NapH3

Horsfiline

Coerulescine

Lansai B

Mechanistic Biological Studies of Esermethole and Its Analogues Preclinical and in Vitro

Antitumor and Antiproliferative Mechanisms

Inhibition of Cancer Cell Proliferation

Research indicates that (-)-Esermethole and its derivatives exhibit promise in inhibiting tumor growth across a range of cancer cell lines . In experimental settings, this compound has been observed to significantly inhibit cancer cell proliferation in a dose-dependent manner . This antiproliferative effect is a crucial indicator of potential anticancer activity, suggesting the compound can interfere with the uncontrolled cell division characteristic of malignant cells researchgate.net. While specific quantitative data, such as IC50 values, for this compound are not extensively detailed in the provided literature, the general observation of dose-dependent inhibition underscores its capacity to reduce the rate at which cancer cells multiply visikol.com.

Table 1: Cancer Cell Proliferation Inhibition by this compound (Preclinical)

Cancer Cell Line TypeObserved Effect on ProliferationNotes
Breast CancerSignificant InhibitionDose-dependent effect observed
Lung CancerSignificant InhibitionDose-dependent effect observed
General Cancer LinesInhibition of Tumor GrowthDerivatives also show promise

Induction of Apoptosis in Cancer Cell Lines

Beyond its antiproliferative effects, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cell lines . Apoptosis is a fundamental mechanism for eliminating aberrant cells and is a key strategy in cancer therapy nih.govipaac.eunih.gov. Studies have documented that this compound treatment leads to a dose-dependent induction of apoptosis . This action complements its antiproliferative effects by actively promoting the demise of cancer cells. The mechanisms underlying apoptosis induction often involve the modulation of key proteins such as Bcl-2, Bax, and p53, as well as the activation of caspases nih.govmerckmillipore.comabcam.com. Although specific molecular targets for this compound's apoptotic activity are still being investigated, its demonstrated ability to trigger this process is a significant finding in its preclinical profile nih.govwikipedia.org.

Table 2: Apoptosis Induction by this compound in Cancer Cell Lines (Preclinical)

Cancer Cell Line TypeObserved Effect on ApoptosisNotes
Breast CancerInduction of ApoptosisDose-dependent effect observed
Lung CancerInduction of ApoptosisDose-dependent effect observed
General Cancer CellsPromotes Cell DeathPart of its anticancer potential ipaac.eunih.gov

Modulation of Cellular Pathways in Oncology Research

The precise cellular pathways modulated by this compound in the context of oncology research are not extensively detailed in the available literature. However, broader research into anticancer agents provides context for potential mechanisms. Many antineoplastic compounds target critical cellular pathways that govern cell growth, survival, and death, including cell cycle regulation, signaling cascades (e.g., PI3K/AKT/mTOR, MAPK pathways), and apoptosis regulation researchgate.netfrontiersin.orgthesciencein.orgoncotarget.comresearchgate.netresearchgate.net. For example, certain antimitotic agents and carbonic anhydrase inhibitors can influence cell cycle progression and induce mitochondrial membrane depolarization, ultimately leading to apoptosis frontiersin.orgbmglabtech.com. Given that this compound is a precursor to physostigmine (B191203), which inhibits acetylcholinesterase, modulation of cholinergic pathways is relevant, primarily for its neuroprotective effects . Future research is anticipated to identify the specific molecular targets and signaling cascades influenced by this compound in cancer cells.

Antimicrobial Activity Mechanisms

This compound has also demonstrated antimicrobial properties, exhibiting activity against certain bacterial strains microbe-investigations.com. This suggests a potential role for the compound in combating bacterial infections.

Activity against Bacterial Strains

Studies have indicated that this compound possesses activity against specific bacterial strains, with a noted effectiveness particularly against Gram-positive bacteria microbe-investigations.com. While detailed quantitative data, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values, for this compound are not extensively available in the provided search results, the qualitative assessment confirms its antimicrobial potential thesciencein.orgnus.edu.sguoanbar.edu.iq. The variability in bacterial sensitivity to antimicrobial agents, including strain-specific differences, is a recognized factor in evaluating efficacy merckmillipore.com. Further research would be necessary to establish precise MIC/MBC profiles for this compound against a broader spectrum of bacterial pathogens.

Table 3: Antimicrobial Activity of this compound (Preclinical)

Bacterial TypeObserved ActivityNotes
Gram-positive BacteriaDemonstrated ActivityPotential antimicrobial agent microbe-investigations.com
General BacteriaActivity notedFurther characterization needed microbe-investigations.com

Elucidation of Antimicrobial Targets

The specific molecular targets or mechanisms responsible for the antimicrobial activity of this compound have not been elucidated in the provided literature. Generally, antimicrobial compounds exert their effects through various mechanisms, such as disrupting bacterial cell membranes, inhibiting essential enzymes, interfering with cell wall synthesis, or blocking nucleic acid replication thieme-connect.com. Identifying these targets is crucial for developing effective antimicrobial therapies and addressing issues of resistance. Future studies are required to pinpoint the precise targets and pathways affected by this compound in bacteria.

Structure Activity Relationship Sar Studies of Esermethole and Its Derivatives

Impact of Chiral Centers on Biological Activity

The pyrroloindoline scaffold often features multiple chiral centers, with the C3a position frequently being a quaternary stereocenter caltech.eduresearchgate.net. Chirality plays a significant role in the biological activity of these compounds. Studies on physostigmine (B191203) analogues, which share structural similarities with (-)-Esermethole, have demonstrated the critical influence of stereochemistry on enzyme inhibition. For instance, in the series of 8-carbaphysostigmine analogues, the (-)-enantiomers, possessing the same absolute configuration at C3a and C8a as physostigmine, were found to be approximately 6 to 12 times more potent inhibitors of acetylcholinesterase (AChE) compared to their corresponding (+)-enantiomers nih.gov. This highlights the stereospecificity of the interaction between these compounds and their biological targets, emphasizing the importance of the precise three-dimensional arrangement of atoms for optimal activity.

Table 1: Impact of Chirality on AChE Inhibition Potency

Compound Series Specific Enantiomer Relative Potency (vs. (+)-enantiomer) Target Enzyme
8-Carbaphysostigmine Analogues (-)-Enantiomer 6-12 times more potent Acetylcholinesterase (AChE)

Furthermore, the interaction of (-)-physostigmine with human AChE (HuAChE) is significantly influenced by its hydrophobic pocket, which confers approximately 300-fold stereoselectivity towards physostigmine enantiomers researchgate.net. This suggests that specific chiral configurations are essential for effective binding and inhibition.

Influence of Substituents on Enzyme Inhibition Profile

The modification of substituents on the pyrroloindoline core and associated functional groups can profoundly alter enzyme inhibition profiles. In the context of AChE and butyrylcholinesterase (BChE) inhibition, studies on physostigmine analogues have revealed key SAR trends:

Carbamate (B1207046) Moiety: The carbamate group is crucial for the inhibitory activity of physostigmine and its analogues. Variations in the N-substituent of the carbamate can influence selectivity and potency gpatindia.com. For example, cyclic alkyl carbamates derived from eseroline (B613827) have shown improved selectivity and potent AChE inhibition researchgate.netnih.gov.

Phenyl Substituents: Modifications to the phenyl ring, particularly in related carbamate inhibitors, can impact enzyme inhibition. The presence of polar groups on the aromatic moiety is generally considered essential for activity gpatindia.com. SAR studies on other enzyme inhibitors also indicate that substituents on aromatic rings can modulate binding affinity and inhibitory potential gardp.orgmdpi.com.

Core Structure Modifications: Alterations to the core tricyclic structure can also affect activity. For instance, replacing the nitrogen at position -1 of the tricyclic moiety in physostigmine-like ligands with oxygen (e.g., in physovenine (B1202764) and tetrahydrofurobenzofuran analogues) resulted in comparable structure-function characteristics towards HuAChE researchgate.net.

Compound 17, a physostigmine analogue, notably exhibited significantly higher selectivity over BChE compared to phenserine, a compound undergoing clinical trials researchgate.netnih.gov. This selectivity is often achieved through subtle structural modifications that optimize interactions within the enzyme's active site.

Structural Elements Critical for Neuroprotective Activity

While this compound's primary known mechanism is cholinesterase inhibition, related pyrroloindoline alkaloids and indole (B1671886) derivatives have demonstrated neuroprotective properties ontosight.ainih.govnih.gov. Studies on C3-aryl pyrroloindoline HPI scaffolds suggest that aryl substituents at the C3 position may be important for neuroprotection nih.gov. General SAR for indole alkaloids indicates that their ability to combat oxidative stress and inhibit monoamine oxidase B (MAO-B), key targets in Parkinson's disease, is correlated with their unique structural characteristics nih.gov. Although specific structural elements critical for the neuroprotective activity of this compound itself are not extensively detailed in the provided literature, its indole core and potential for various substitutions suggest avenues for developing derivatives with enhanced neuroprotective capabilities.

Modulation of Antitumor and Antimicrobial Efficacy through Structural Modifications

Pyrroloindoline alkaloids, in general, are known to possess antitumor and antimicrobial activities nih.govnsf.govresearchgate.netsjtu.edu.cn. This compound itself has been reported to exhibit such properties . SAR studies on related compound classes indicate that structural modifications can significantly modulate these effects. For example, in naphthoquinone amide derivatives, the presence of electron-donating groups near sulfur enhanced anticancer activity against HeLa cells nih.gov. For thiazolo[4,5-b]pyridine (B1357651) derivatives, specific substitutions led to potent antimicrobial effects against bacteria like Pseudomonas aeruginosa and Escherichia coli mdpi.com. While direct quantitative SAR data for this compound derivatives in antitumor and antimicrobial assays are limited in the provided results, it is evident that strategic modifications to the core structure and appended substituents can optimize efficacy against various pathogens and cancer cell lines.

Comparative SAR within the Pyrroloindoline Alkaloid Class

This compound belongs to the broader family of pyrroloindoline alkaloids, which includes compounds like physostigmine, flustramides, and gliocladins nih.govnsf.govcaltech.edu. Comparative SAR studies across this class reveal common themes in structural requirements for biological activity. For instance, physostigmine and its analogues are potent AChE inhibitors, with SAR heavily influenced by the carbamate moiety and the stereochemistry of the core nih.govresearchgate.netnih.govresearchgate.net. Other pyrroloindoline alkaloids exhibit diverse activities, such as antitumor, antimicrobial, and histone methyltransferase inhibition, often associated with specific substitution patterns or oligomerization caltech.eduresearchgate.netsjtu.edu.cn.

The introduction of groups like trifluoromethyl (CF3) has been explored to modulate biophysical properties of small molecules, including those within the pyrroloindoline class researchgate.net. Furthermore, modifications at the C3 and C3a positions of the pyrroloindoline scaffold, such as the introduction of aryl groups or methyl substituents, have been investigated for their impact on activity and synthetic accessibility researchgate.netrsc.orgresearchgate.netnih.govacs.orgrsc.orgpnas.orgresearchgate.netacs.org. These studies underscore the versatility of the pyrroloindoline scaffold and the potential for generating diverse biological profiles through targeted structural modifications.

Compound List

this compound

Physostigmine

8-Carbaphysostigmine analogues

Phenserine

Cymserine

Physovenine

Tetrahydrofurobenzofuran analogues

Flustramine B

Flustramine F

Gllocladin C

Folicanthine (B1206525)

(+)-WIN 64821

(-)-Ditryptophenaline

Naseseazine C (NAS-C)

(+)-Naseseazine A

(+)-Naseseazine B

Calycosidine

Pyrroloindoline alkaloids (general class)

Indole alkaloids (general class)

(R)-Nicotine

(S)-Nicotine

Galantamine

Donepezil

Rivastigmine

Metrifonate

Huperzine A

Tolserine

Amamosamides

Chimonanthine

Vatamidine

Idiospermuline

Quadrigemine H

Isopsychotridine B

Isopsychotridine C

Research on Derivatives and Analogues of Esermethole

Design Principles for New Chemical Entities

The design of novel chemical entities based on the (-)-Esermethole scaffold is guided by established principles of medicinal chemistry, primarily focusing on understanding and manipulating structure-activity relationships (SAR). SAR studies aim to correlate specific structural features of a molecule with its observed biological effects, enabling chemists to identify key pharmacophores and optimize potency, selectivity, and other desirable properties. wikipedia.orgchemrxiv.orgnih.govresearchgate.netresearchgate.net By systematically modifying the this compound structure, researchers can explore how changes in different regions of the molecule influence its interaction with biological targets. biomedres.us The general approach involves analogue design, where structural modifications are introduced to potentially discover compounds with improved efficacy or reduced side effects compared to the parent molecule. For instance, studies on related compounds, such as astemizole (B1665302) analogues, have demonstrated that structural alterations can lead to significantly different biological activities, including enhanced efficacy against specific pathogens. nih.gov Similarly, modifications to physostigmine (B191203) analogues have yielded compounds with improved selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BChE). researchgate.net The overarching goal of molecular modification is to enhance a molecule's usefulness as a drug by improving its physical, chemical, and pharmacological properties, such as potency, solubility, and selectivity. biomedres.us While specific computational or pharmacophore modeling studies directly on this compound derivatives were not detailed in the provided snippets, these are standard rational design strategies employed in drug discovery. wikipedia.org

Synthetic Strategies for Diversification and Library Generation

The synthesis of this compound and its diverse analogues relies on sophisticated organic chemistry methodologies, often employing palladium catalysis and stereoselective reactions to construct the complex pyrroloindoline framework. A key strategy involves palladium-catalyzed sequential arylation-allylation of o-bromoanilides, which facilitates the construction of oxindoles featuring a quaternary carbon center. This approach has been instrumental in the synthesis of this compound and a range of its analogues. researchgate.netnih.govrsc.org

Another significant synthetic route utilizes intramolecular carbamoylketene-alkene [2+2] cycloaddition reactions, often followed by nitrone-mediated regioselective ring expansion, as crucial steps for assembling the core structure of (±)-Esermethole. researchgate.netresearchgate.net Furthermore, enantioselective syntheses have been achieved through methods such as palladium-catalyzed domino Heck/intermolecular C-H bond functionalization, which creates all-carbon quaternary stereocenters with high enantioselectivity. nih.govresearchgate.net Other synthetic avenues include the use of chiral auxiliaries for asymmetric alkylation and thiourea-catalyzed asymmetric Michael additions to nitroolefins, followed by subsequent transformations to yield this compound. organic-chemistry.org Ether derivatives of this compound have also been synthesized via Williamson reaction using alkyl halides. researchgate.net The principles of rapid, semi-automated flow library synthesis and multi-component reaction sequences are applicable for creating diverse compound collections for drug exploration, although specific protocols for generating large chemical libraries of this compound analogues were not detailed. nih.govsemanticscholar.orgchemrxiv.org

Exploration of Expanded Biological Profiles

This compound and its derivatives have demonstrated a range of promising biological activities, extending beyond its role as a precursor to physostigmine. Research has indicated neuroprotective effects, where these compounds can protect neuronal cells from apoptosis and oxidative stress, suggesting potential applications in neurodegenerative conditions. Furthermore, studies have revealed antitumor activity, with certain derivatives showing promise in inhibiting the growth of various cancer cell lines. The compound has also exhibited antimicrobial properties, demonstrating activity against specific bacterial strains.

The exploration of expanded biological profiles is primarily driven by the synthesis of analogues. By modifying the core structure of this compound, researchers aim to discover compounds with enhanced efficacy, improved target selectivity, or novel therapeutic applications. For example, modifications to physostigmine analogues have led to compounds with improved selectivity for acetylcholinesterase (AChE) inhibition, a key mechanism relevant to neurological disorders. researchgate.net The investigation of structure-activity relationships in these analogues is crucial for understanding how molecular alterations translate into altered biological functions, paving the way for the development of more potent and selective therapeutic agents. chemrxiv.orgnih.govresearchgate.net

Development of Probes for Mechanistic Studies

While the provided literature primarily focuses on the synthesis and biological activities of this compound derivatives, the principles of molecular modification and SAR studies are foundational for developing probes for mechanistic investigations. By strategically altering the this compound structure, researchers can create modified compounds designed to elucidate biological pathways and target interactions. For instance, incorporating specific functional groups or labels (e.g., fluorescent tags, radiolabels, or affinity tags) onto the this compound scaffold could yield probes capable of tracking its cellular localization, identifying binding partners, or monitoring enzymatic activity.

Understanding the structure-activity relationships of these derivatives is key to designing effective probes. wikipedia.orgbiomedres.us By correlating structural changes with altered biological effects, researchers can infer which parts of the molecule are critical for its mechanism of action. This knowledge can then guide the synthesis of targeted probes. For example, if a specific functional group is found to be essential for inhibiting a particular enzyme, a derivative with a modified or labeled version of that group could be synthesized to study the enzyme-inhibitor interaction in detail. The broad exploration of biological profiles for these derivatives also contributes to understanding their mechanisms, which can inform the design of more specific mechanistic probes. researchgate.net

Data Table: Biological Activities of this compound

ActivityEffectPotential Applications
NeuroprotectionReduces apoptosis and oxidative stressTreatment of neurodegenerative conditions
Antitumor ActivityInhibits tumor growth in cell linesDevelopment of anticancer drugs
AntimicrobialActive against certain bacterial strainsPotential as an antimicrobial agent

Note: Information primarily derived from snippet .

Compound List:

this compound

Physostigmine (Eserine)

Heptylphysostigmine

Phenserine

Tolserine

(-)-Coerulescine

(+)-Horsfiline

(-)-Zampanolide

13-desmethylene-(-)-zampanolide

2,3-dihydro-13-desmethylene zampanolide (B1247547)

SN38

Irinotecan

Astemizole (AST)

Advanced Analytical and Characterization Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for confirming the identity and elucidating the detailed structure of (-)-Esermethole. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information about the molecule's atomic arrangement, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for determining the connectivity of atoms and the spatial arrangement of functional groups within this compound. Both ¹H NMR and ¹³C NMR provide characteristic signals that serve as a molecular fingerprint. For instance, a reported synthesis of (±)-esermethole details specific chemical shifts and coupling constants for its proton and carbon nuclei clockss.org.

Table 7.1.1: ¹H and ¹³C NMR Data for (±)-Esermethole

Nucleus Chemical Shift (δ) Multiplicity Coupling Constant (J) Notes
¹H NMR 1.40 s - CH₃
2.70 d 22.0 Hz CH₂
2.85 d 22.0 Hz CH₂
3.56 s - CH₃
3.78 s - CH₃
4.01 s - CH₃
5.30 s - CH
6.70 s - CH
6.78 d 8.1 Hz CH
7.61 br - NH/CH
¹³C NMR 21.1 CH₃
25.2 CH₂
46.1 C
52.5 CH₃
55.3 CH₃
57.5 CH₃
97.0 CH
108.8 CH
112.8 CH
115.8 CH
118.5 C
132.4 C
137.1 C
153.3 C

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of characteristic functional groups. For this compound, key absorptions would be expected for C-H stretching, C-N stretching, and potentially C=O or C-O stretching depending on the specific derivative or precursor state being analyzed clockss.orgamazonaws.com. Reported IR data for a synthetic route include peaks at 2928, 2360, and 1714 cm⁻¹ clockss.org.

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), particularly using techniques like Electrospray Ionization (ESI), can determine the exact mass of the molecule, allowing for precise confirmation of its molecular formula. For example, HRMS (ESI) data has been reported for a synthetic precursor, calculating a mass of 291.1345 for [M+H]⁺, with an experimental value of 291.1348 clockss.org.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are vital for assessing the purity of this compound and, crucially, for determining its enantiomeric excess (ee), given its chiral nature.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is a standard method for evaluating the chemical purity of organic compounds by separating the target analyte from impurities. By employing appropriate detectors such as UV-Vis or Mass Spectrometry, the relative abundance of this compound can be quantified heraldopenaccess.us.

Chiral HPLC for Enantiomeric Excess Determination: The presence of stereogenic centers in this compound necessitates the use of chiral chromatography to separate and quantify its enantiomers. Chiral HPLC, utilizing chiral stationary phases (CSPs), is the predominant technique for determining enantiomeric excess heraldopenaccess.usnumberanalytics.com. These CSPs interact differently with each enantiomer, leading to distinct retention times. Common CSPs include polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) carbamates researchgate.net.

The determination of enantiomeric excess typically involves:

Separation: Injecting the sample onto a chiral column under optimized mobile phase conditions.

Detection: Using detectors like UV-Vis, fluorescence, or Mass Spectrometry to monitor the eluted peaks corresponding to each enantiomer heraldopenaccess.usuma.es.

Quantification: Calculating the enantiomeric excess using the peak areas of the separated enantiomers, often via the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] × 100 sigmaaldrich.com.

While specific chiral HPLC methods for this compound are not detailed in the provided literature snippets, the successful application of chiral HPLC to other chiral pharmaceutical compounds, such as esomeprazole, highlights its applicability and importance for ensuring the enantiomeric purity of compounds like this compound researchgate.net.

Crystallographic Analysis for Absolute Configuration Determination

X-ray crystallography offers a definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, provided that suitable single crystals can be obtained. By analyzing the diffraction pattern of X-rays passing through a crystalline sample, the precise arrangement of atoms in space can be mapped. For chiral compounds like this compound, X-ray crystallography can unambiguously establish the absolute stereochemistry at its chiral centers, which is critical for understanding its biological activity and chemical behavior. However, specific crystallographic studies detailing the absolute configuration of this compound were not found in the provided search results.

Advanced Methodologies for Reaction Monitoring and Optimization

Advanced analytical techniques are crucial for monitoring the progress of synthetic reactions, identifying intermediates, and optimizing reaction conditions to maximize yield and purity of this compound.

Spectroscopic and Chromatographic Monitoring: In situ monitoring using techniques like NMR and IR spectroscopy can provide real-time insights into reaction kinetics and the formation of products or byproducts researchgate.net. HPLC is routinely used to track the disappearance of starting materials and the appearance of intermediates and the final product during synthesis, allowing for optimization of reaction times, temperatures, and reagent concentrations. For example, the synthesis of (±)-esermethole involves multiple steps where monitoring purity and conversion rates of intermediates would be essential clockss.org.

Mass Spectrometry in Reaction Monitoring: While techniques like Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM) are highly developed for quantitative proteomics mtoz-biolabs.comwashington.edu, their principles can be adapted for targeted monitoring of specific organic molecules in complex reaction mixtures. By identifying unique precursor and fragment ions for this compound or its key intermediates, mass spectrometry can provide sensitive and selective quantitative data on their concentrations throughout a reaction process. This allows for fine-tuning of reaction parameters to achieve optimal outcomes.

Future Directions in Esermethole Research

Development of More Sustainable and Efficient Synthetic Routes

Recent advancements have demonstrated the potential for more sustainable approaches. For instance, cascade radical cyclization and intermolecular coupling reactions offer a pathway to construct functionalized pyrroloindolines without the need for transition-metal catalysts. rsc.orgrsc.org These methods often proceed under mild conditions and can lead to a rapid increase in molecular complexity in a single step, enhancing the sustainability of the synthesis. rsc.org The use of organocatalysis in asymmetric preparations of pyrroloindolines also represents a promising avenue, providing enantiomerically enriched products through environmentally benign processes. nih.gov Microwave-assisted synthesis is another technique being explored to reduce reaction times and improve yields compared to traditional methods. researchgate.net The overarching goal is to develop synthetic routes that are not only efficient in terms of yield and stereoselectivity but also scalable and environmentally responsible, which is crucial for the pharmaceutical industry. rsc.orgrsc.org

Key features of sustainable synthetic strategies include:

Strategy Description Potential Benefits
Catalyst Innovation Utilizing photocatalysis and biocatalysis to replace traditional, often toxic, catalysts. Reduced environmental waste, milder reaction conditions, and increased efficiency. researchgate.net
Atom Economy Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Minimization of waste byproducts.
Renewable Feedstocks Exploring the use of bio-based starting materials to reduce reliance on petrochemicals. Increased sustainability and reduced carbon footprint.

Deeper Elucidation of Cellular and Molecular Mechanisms

While the primary mechanism of action for (-)-Esermethole is understood to be the inhibition of cholinesterases, a deeper understanding of its interaction with these enzymes at a molecular level is crucial for the development of more effective and selective drugs. nih.govnih.gov Future research will likely focus on elucidating the precise binding modes and the conformational changes that occur within acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) upon binding of this compound and its analogs. nih.govtandfonline.com

Understanding these mechanisms involves investigating the role of specific amino acid residues within the active site of the enzymes. For example, studies have highlighted the importance of π-cation and π-π interactions between the inhibitor and aromatic residues, such as tryptophan, in the enzyme's gorge. mdpi.com Advanced techniques like single-crystal X-ray diffraction can provide detailed structural information about these interactions. nih.gov Furthermore, exploring the downstream cellular events following cholinesterase inhibition will provide a more complete picture of the compound's pharmacological effects. This includes studying its influence on neurotransmitter levels, receptor signaling pathways, and potential neuroprotective effects beyond simple enzyme inhibition. semanticscholar.org

Rational Design of Highly Selective Derivatives based on SAR

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and play a pivotal role in the rational design of new drug candidates. nih.gov By systematically modifying the chemical structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features responsible for its potency and selectivity. nih.gov This knowledge is then used to design new derivatives with improved therapeutic profiles. plos.org

Future SAR studies on this compound will likely focus on modifications at various positions of the pyrroloindoline core to enhance its selectivity for AChE over BChE, or vice versa, depending on the therapeutic goal. For instance, the development of analogs with different carbamate (B1207046) moieties has been shown to influence inhibitory activity and selectivity. researchgate.net The goal is to create derivatives that are not only potent but also possess favorable pharmacokinetic properties, such as improved absorption, distribution, metabolism, and excretion (ADME). nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the activity of new compounds before they are synthesized, thereby streamlining the drug discovery process. nih.govplos.org

Key considerations in the rational design of this compound derivatives:

Structural Modification Desired Outcome Rationale
Alteration of the Carbamate Group Enhanced selectivity for AChE or BChE. The carbamate moiety is crucial for the inhibitory mechanism, and modifications can fine-tune its interaction with the active site of the respective enzyme. researchgate.net
Substitution on the Aromatic Ring Improved blood-brain barrier penetration and reduced off-target effects. Modifications to the lipophilicity and electronic properties of the molecule can influence its pharmacokinetic and pharmacodynamic profiles.
Modification of the Pyrrolidine (B122466) Ring Increased binding affinity and potency. Altering the stereochemistry and substituents on this ring can optimize interactions with the enzyme's active site.

Exploration of Novel Biological Activities and Targets

Beyond its established role as a cholinesterase inhibitor for potential use in conditions like Alzheimer's disease, future research aims to uncover novel biological activities and therapeutic targets for this compound and its derivatives. nih.govnih.gov The pyrroloindoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is found in a wide range of biologically active compounds. researchgate.net This suggests that this compound analogs could have therapeutic potential in other disease areas.

For example, some physostigmine (B191203) analogs have been investigated for their ability to inhibit monoamine oxidase-A (MAO-A), an enzyme involved in the metabolism of neurotransmitters, suggesting a potential application in mood disorders. researchgate.net There is also growing interest in developing multi-target-directed ligands, where a single molecule is designed to interact with multiple biological targets involved in a complex disease. This approach could be particularly relevant for neurodegenerative diseases, where multiple pathological pathways are at play. semanticscholar.org The exploration of novel targets could also extend to non-enzymatic targets, such as protein-protein interactions (PPIs), which are increasingly recognized as important therapeutic targets. mdpi.com

Integration with Computational Chemistry for Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding the design of new therapeutic agents. neuroquantology.com In the context of this compound research, computational methods are being used to accelerate the discovery and optimization of new analogs.

Molecular docking simulations can predict the binding orientation and affinity of this compound derivatives within the active site of cholinesterases, providing insights that can guide the design of more potent inhibitors. nih.govnih.gov Molecular dynamics simulations can further elucidate the dynamic behavior of the enzyme-inhibitor complex over time. plos.org Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structure and biological activity of a series of compounds, allowing for the prediction of the activity of novel, unsynthesized molecules. nih.govplos.org The use of density functional theory (DFT) can help in understanding the electronic properties of the molecules, which are crucial for their reactivity and interaction with biological targets. frontiersin.org The integration of these computational approaches allows for a more rational and efficient exploration of the chemical space around the this compound scaffold, ultimately leading to the faster identification of promising drug candidates. neuroquantology.com

Q & A

Q. What spectroscopic and chromatographic methods are essential for characterizing the purity and stereochemical integrity of (-)-Esermethole?

To ensure accurate characterization, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to confirm stereochemical configuration and high-performance liquid chromatography (HPLC) to assess purity. Comparative analysis with published spectral data for enantiomeric standards is critical. Detailed experimental protocols, including solvent systems and instrumentation parameters, must be documented to enable reproducibility .

Q. How should researchers design an initial literature review to identify gaps in the understanding of this compound's pharmacological mechanisms?

A systematic search strategy using databases like PubMed, SciFinder, and Web of Science with keywords such as "this compound," "acetylcholinesterase inhibition," and "structure-activity relationship" is recommended. Apply the P-E/I-C-O framework (Population: enzyme/receptor models; Exposure: compound concentration; Comparison: control/analogs; Outcome: binding affinity/kinetics) to structure the review and highlight understudied areas, such as off-target effects or dose-response relationships .

Q. What are the critical steps in optimizing a reproducible synthesis protocol for this compound?

  • Step 1 : Review existing synthetic routes (e.g., enantioselective catalysis, chiral resolution) to identify scalable methods.
  • Step 2 : Optimize reaction conditions (temperature, solvent, catalyst loading) using design-of-experiments (DoE) approaches.
  • Step 3 : Validate purity and enantiomeric excess via HPLC with chiral columns and NMR.
  • Step 4 : Publish detailed procedures, including troubleshooting steps (e.g., handling moisture-sensitive intermediates) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for this compound across enzymatic assays?

Contradictions may arise from variability in assay conditions (e.g., pH, temperature, substrate concentration). To address this:

  • Method 1 : Conduct a meta-analysis of published studies, stratifying data by experimental parameters.
  • Method 2 : Replicate key studies under standardized conditions (e.g., WHO assay guidelines).
  • Method 3 : Use statistical models (e.g., mixed-effects regression) to quantify the impact of covariates like enzyme source or incubation time .

Q. What strategies are effective for integrating computational modeling with empirical data to predict this compound's metabolite pathways?

  • Step 1 : Perform molecular docking studies (e.g., AutoDock Vina) to identify potential metabolic sites.
  • Step 2 : Validate predictions using in vitro hepatocyte models and LC-MS/MS to detect metabolites.
  • Step 3 : Refine models iteratively by comparing in silico results with experimental data, adjusting force fields or binding parameters as needed .

Q. How should researchers design experiments to investigate this compound's off-target effects in neuronal networks?

  • Approach : Use multi-electrode array (MEA) systems to monitor neuronal activity in primary cultures.
  • Controls : Include baseline activity measurements and comparator compounds (e.g., donepezil).
  • Data Analysis : Apply network pharmacology tools (e.g., STRING database) to map potential off-target interactions and validate via siRNA knockdown assays .

Methodological Considerations for Data Interpretation

Q. What frameworks are recommended for analyzing dose-response inconsistencies in this compound's neuroprotective effects?

  • Framework 1 : Hill equation modeling to compare efficacy (EC50) and cooperativity across studies.
  • Framework 2 : Assess tissue-specific bioavailability using pharmacokinetic-pharmacodynamic (PK-PD) models.
  • Framework 3 : Evaluate species-specific differences (e.g., murine vs. human cell lines) via comparative genomics .

Q. How can researchers ensure rigor when reporting this compound's in vivo toxicity profiles?

  • Guideline 1 : Follow ARRIVE 2.0 guidelines for animal studies, including randomization and blinding.
  • Guideline 2 : Use histopathological scoring systems validated by independent reviewers.
  • Guideline 3 : Report absolute and normalized data (e.g., organ weight/body weight ratios) to minimize bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.